molecular formula C19H17ClN2S B8576983 4-(Benzothiazol-2-yl)-1-(2-chlorobenzyl)-1,2,3,6-tetrahydropyridine

4-(Benzothiazol-2-yl)-1-(2-chlorobenzyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8576983
M. Wt: 340.9 g/mol
InChI Key: JWSNGTPFUMQTQE-UHFFFAOYSA-N
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Patent
US05849765

Procedure details

4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (200 mg, 0.8 mmol) was reacted with 2-chlorobenzyl bromide (0.13 ml, 0.8 mmol) as exemplified in Example 1. The crude product was purified by flash chromatography eluting with 15% ethyl acetate in petroleum ether to give the title compound as a yellow solid (120 mg, 44%). (Found: C, 65.13; H, 4.72; N, 7.33. C19H17ClN2S. 0.5H2O requires C, 65.22; H, 5.19; N, 8.01%). δH (CDCl3), 2.84 (4H, m, CH2), 3.33 (2H, m, NCH2CH2), 3.80 (2H, s, NCH2Ar), 6.70 (1H, m, NCH2CH), 7.41 (6H, m, ArH), 7.82 (1H, d, J 7.8Hz, ArH), 7.98 (1H, d, J 8.1Hz, ArH). m/z (ES+) 341 (M+1)+.
Name
4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=1.[Cl:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH2:20]Br>>[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:11]1[CH2:12][CH2:13][N:14]([CH2:20][C:19]2[CH:22]=[CH:23][CH:24]=[CH:25][C:18]=2[Cl:17])[CH2:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
200 mg
Type
reactant
Smiles
Cl.S1C(=NC2=C1C=CC=C2)C=2CCNCC2
Name
Quantity
0.13 mL
Type
reactant
Smiles
ClC1=C(CBr)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 15% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=2CCN(CC2)CC2=C(C=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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